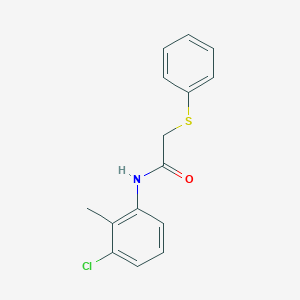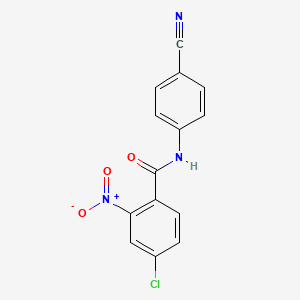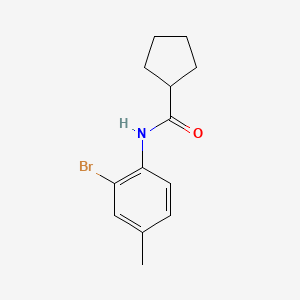
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as N-(2-nitrophenyl)-N'-(3-pyridinylmethyl)-5-(furan-2-ylmethylene)-1,3-thiazolidine-2,4-dione, is a compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been reported to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest. In addition, the compound has been shown to inhibit the activity of certain bacterial enzymes involved in the biosynthesis of cell walls, leading to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been reported to exhibit good solubility in organic solvents, making it suitable for use in various assays. However, the compound has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for research on 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide. One potential direction is to study the compound's potential as a fluorescent probe for detecting thiols in biological samples. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to optimize its structure for improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been reported in the literature. The compound can be synthesized by reacting 2-nitrobenzaldehyde, 3-pyridinemethanol, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. The compound has also been studied for its potential as a fluorescent probe for detecting thiols in biological samples.
Propriétés
IUPAC Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-11-12-4-3-9-18-10-12)16-8-7-15(24-16)13-5-1-2-6-14(13)20(22)23/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBGPZZHCNUGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)


![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)
